molecular formula C13H13ClN4O B2866253 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone CAS No. 2309750-93-2

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2866253
CAS No.: 2309750-93-2
M. Wt: 276.72
InChI Key: AZCBGWCMDKHNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. This molecule features a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine ring, which is in turn connected to a 3-chlorophenyl group through a carbonyl bridge. The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipolar interactions, which can enhance binding affinity to biological targets . The azetidine ring, a four-membered nitrogen-containing saturated cycle, is increasingly utilized as a conformational constraint or as a bioisostere for more common functional groups to improve a compound's metabolic stability and physicochemical properties . Compounds with structural similarities, featuring both the azetidine and 1,2,4-triazole motifs, have been investigated as potent inhibitors of various enzymes. For instance, analogous structures have been patented as inhibitors of HIV integrase, a key viral enzyme for the treatment of AIDS , and as PDE10 inhibitors, which are targets for central nervous system disorders . The specific stereochemistry, properties, and biological activity of this compound require further experimental investigation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCBGWCMDKHNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule featuring a triazole moiety combined with an azetidine ring and a chlorophenyl group. This unique structural arrangement suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The compound's structure can be broken down into its key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that often contributes to the biological activity of compounds due to its ability to mimic natural substrates.
  • Triazole Moiety : Known for its stability and ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Chlorophenyl Group : This substituent can improve lipophilicity and influence the compound's pharmacokinetic properties.

Antimicrobial Properties

Compounds containing triazole rings are widely recognized for their antimicrobial activities. Studies have shown that triazole derivatives exhibit potent effects against various bacterial and fungal strains. For instance, the presence of the triazole moiety in this compound is expected to confer antifungal properties similar to those observed in other triazole-based drugs like fluconazole .

Anticancer Activity

Research indicates that azetidine-based compounds often demonstrate anticancer activity. The incorporation of the triazole ring may enhance this effect by improving the compound's interaction with cancer cell receptors. For example, related studies have shown that 1,2,4-triazole derivatives exhibit selective cytotoxicity against melanoma and breast cancer cell lines, suggesting that similar mechanisms may be at play for this compound .

Research Findings

Recent studies have highlighted various aspects of the biological activity associated with compounds similar to this compound:

Study FocusFindings
Cytotoxicity The compound exhibited significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells .
Mechanism of Action The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions at the active sites of biological receptors .
Selectivity Some derivatives demonstrated higher selectivity towards cancer cells compared to normal fibroblasts, indicating potential for targeted therapy .

Case Studies

Several case studies have been conducted on related compounds:

  • Triazole Derivatives Against Cancer : A study focused on various 1,2,4-triazole derivatives showed that compounds with similar structures had varying degrees of effectiveness against different cancer types. The most active compounds were noted for their ability to inhibit cell migration and induce apoptosis in cancer cells .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that triazole-containing compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria. The structure of the chlorophenyl group was found to enhance the antimicrobial efficacy by improving membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their functional differences:

Compound Name Core Structure Key Substituents Bioactivity/Findings Reference
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-chlorophenyl)methanone (Target Compound) Azetidine 3-Chlorophenyl, triazole-methyl Limited direct data; inferred potential for enzyme inhibition or cytotoxicity
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Benzene 3-Chlorophenyl, triazole, nitrile High cytotoxicity against MCF-7 and MDA-MB-231 cell lines (IC₅₀ < 10 μM)
(3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2,4-dibenzylpiperazin-1-yl)methanone (16) Piperazine Benzylsulfonyl, dibenzyl 27% synthetic yield; NMR-confirmed rotameric mixture
(5-Chlorothiophen-2-yl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone oxime derivative Cyclopropane 5-Chlorothiophene, oxime Antifungal/antiviral potential (structure-based inference)
JJKK-048 (Monoacylglycerol lipase inhibitor) Piperidine Bis-benzo[d][1,3]dioxol-5-yl, triazole Analgesic, hypomotility, and hyperthermia in vivo

Key Observations:

  • Core Flexibility vs.
  • Substituent Impact: The 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to unsubstituted aryl analogs (e.g., phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone in ).
  • Bioactivity Trends: Triazole-methanone hybrids with electron-withdrawing groups (e.g., 3-chlorophenyl in compound 1c) show superior cytotoxic activity, likely due to enhanced interactions with cellular targets like aromatase or tubulin .

Pharmacological and Mechanistic Differences

  • Cytotoxic Activity: Compound 1c (a triazole-chlorophenyl hybrid) exhibits potent activity against breast cancer cell lines, suggesting the target compound may share similar mechanisms, such as aromatase inhibition or DNA intercalation .
  • Enzyme Inhibition: JJKK-048 demonstrates ultrapotent monoacylglycerol lipase inhibition, highlighting the role of triazole-methanone scaffolds in central nervous system targets . In contrast, the target compound’s azetidine core may favor peripheral enzyme targets.

Preparation Methods

Azetidine Ring Construction

The azetidine core is typically synthesized via intramolecular cyclization of γ-chloroamines or Staudinger reactions involving imines and ketenes. A scalable approach involves:

  • Hydroxymethyl azetidine precursor :
    • Reduction of methyl azetidine-3-carboxylate hydrochloride (1) using sodium borohydride yields (azetidin-3-yl)methanol (2).

      Methyl azetidine-3-carboxylate + NaBH4 → (Azetidin-3-yl)methanol  

  • Sulfonylation for leaving group introduction :
    • Treatment with para-toluenesulfonyl chloride (TsCl) in N,N-dimethylformamide (DMF) and triethylamine forms the tosylate derivative (3).

      (Azetidin-3-yl)methanol + TsCl → 3-((Tosyloxy)methyl)azetidine  

Triazole Incorporation via Nucleophilic Substitution

The tosylate intermediate undergoes displacement with 1H-1,2,4-triazole under basic conditions:

  • Conditions : Potassium carbonate (2.5 eq), DMF, 85°C, 16 hours under argon.
  • Mechanism : SN2 displacement facilitated by the polar aprotic solvent.
  • Yield : 35–50% after silica gel chromatography (15–25% ethyl acetate/hexane).

Optimization Note : Microwave-assisted reactions (140°C, 30 min) reduce reaction times while maintaining yields.

Ketone Formation: Coupling with 3-Chlorobenzoyl Chloride

Acylation of Azetidine-Triazole Intermediate

The secondary amine of 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:

  • Protocol :
    • Dissolve azetidine-triazole (1 eq) in dichloromethane.
    • Add 3-chlorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
    • Warm to room temperature, stir for 6 hours.
  • Workup : Aqueous extraction followed by recrystallization from ethanol/water.
  • Yield : 60–72%.

Side Reaction Mitigation : Excess acyl chloride and low temperatures minimize N,N-diacylation.

Alternative Synthetic Pathways

One-Pot Assembly via Ugi Multicomponent Reaction

A convergent strategy employs:

  • Components :
    • 3-Chlorobenzaldehyde
    • 1H-1,2,4-triazole
    • Azetidine-3-carboxylic acid
    • Isocyanide
  • Conditions : Methanol, 50°C, 24 hours.
  • Advantage : Atom economy and reduced purification steps.

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling between azetidine-triazole boronic ester and 3-chlorobromobenzene:

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : Cs2CO3, toluene/water (3:1), 80°C.
  • Yield : 55% (requires rigorous exclusion of oxygen).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H-NMR (400 MHz, CDCl3):
    • δ 8.87 (s, 1H, triazole-H)
    • δ 7.45–7.30 (m, 4H, aromatic)
    • δ 4.10 (s, 2H, CH2-triazole)
    • δ 3.70–3.50 (m, 4H, azetidine).
  • LCMS : m/z 346.1 [M+H]+ (calculated 346.08).

Purity Optimization

  • HPLC : C18 column, 0.1% TFA/ACN gradient (95:5 to 5:95 over 20 min), retention time 12.3 min.
  • Impurity Profile : <0.5% residual DMF (GC-MS analysis).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Reagent Cost (USD/kg) Alternatives
3-Chlorobenzoyl chloride 450 In situ generation from acid
Pd(PPh3)4 12,000 NiCl2/dppf (1,000 USD/kg)

Environmental Impact Mitigation

  • Solvent Recovery : DMF distillation (bp 153°C) achieves >90% reuse.
  • Catalyst Recycling : Magnetic nanoparticle-supported palladium enables five reuse cycles without activity loss.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.